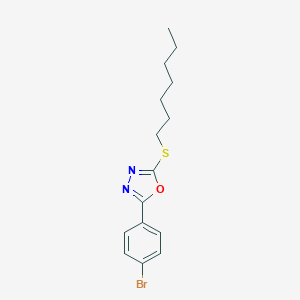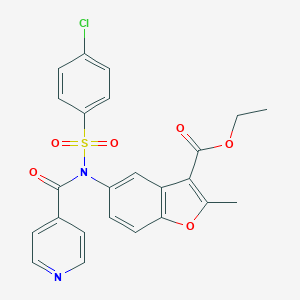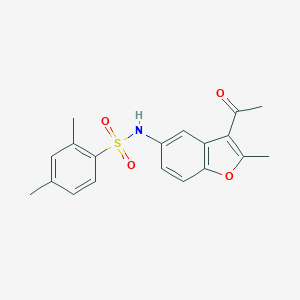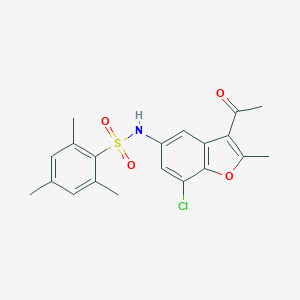![molecular formula C25H17BrF3NO4 B407498 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B407498.png)
4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromobenzoyl, hydroxyphenyl, methoxyphenyl, and trifluoromethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromobenzoyl group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a suitable catalyst.
Addition of the hydroxyphenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Incorporation of the trifluoromethylphenyl group: This can be done using a trifluoromethylation reaction with reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the bromobenzoyl and trifluoromethylphenyl groups can enhance binding affinity through hydrophobic interactions. The compound may also inhibit specific enzymes by mimicking the transition state of their substrates.
Comparación Con Compuestos Similares
Similar Compounds
4-bromobenzoyl derivatives: Compounds with similar bromobenzoyl groups.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Trifluoromethylphenyl derivatives: Compounds with trifluoromethylphenyl groups.
Uniqueness
The uniqueness of 4-(4-BROMOBENZOYL)-3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for versatile reactivity and binding interactions.
Propiedades
Fórmula molecular |
C25H17BrF3NO4 |
|---|---|
Peso molecular |
532.3g/mol |
Nombre IUPAC |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H17BrF3NO4/c1-34-19-8-3-2-7-18(19)21-20(22(31)14-9-11-16(26)12-10-14)23(32)24(33)30(21)17-6-4-5-15(13-17)25(27,28)29/h2-13,21,31H,1H3/b22-20+ |
Clave InChI |
NYAWLWUATZRMRT-LSDHQDQOSA-N |
SMILES isomérico |
COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
SMILES canónico |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-5-(2,4-dichlorophenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407417.png)
![benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B407419.png)
![9-Bromo-5-(4-bromophenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407420.png)

![5-{3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B407423.png)
![Ethyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407424.png)
![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B407426.png)

![6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B407428.png)
![4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE](/img/structure/B407429.png)
![(2E)-2-(2,3-Dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B407431.png)



